molecular formula C11H21ClN2 B13966240 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine

2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine

Cat. No.: B13966240
M. Wt: 216.75 g/mol
InChI Key: BTZPIWTXGXXSJD-UHFFFAOYSA-N
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Description

2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core with a chloromethyl group and an ethanamine side chain. The presence of the azaspiro structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the chloromethyl and ethanamine groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Addition Reactions: The presence of the amine group allows for addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce primary amines.

Scientific Research Applications

2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ethanamine side chain can interact with receptors or enzymes, modulating their activity and triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine: Similar structure but with a bromomethyl group instead of chloromethyl.

    2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine: Features a hydroxymethyl group, leading to different reactivity and applications.

    2-(7-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine:

Uniqueness

The uniqueness of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H21ClN2

Molecular Weight

216.75 g/mol

IUPAC Name

2-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanamine

InChI

InChI=1S/C11H21ClN2/c12-8-10-1-2-11(7-10)3-5-14(9-11)6-4-13/h10H,1-9,13H2

InChI Key

BTZPIWTXGXXSJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CCN)CC1CCl

Origin of Product

United States

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